molecular formula C16H20Cl2N2O2 B12765077 3-Butoxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol CAS No. 83337-75-1

3-Butoxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol

Cat. No.: B12765077
CAS No.: 83337-75-1
M. Wt: 343.2 g/mol
InChI Key: ODYKOLXJOUTZPZ-UHFFFAOYSA-N
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Description

3-Butoxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butoxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Substitution reactions: The imidazole ring is then substituted with the 2,4-dichlorophenyl group through a nucleophilic aromatic substitution reaction.

    Addition of the butoxy group: The final step involves the addition of the butoxy group to the propanol backbone through an etherification reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the phenyl ring, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted imidazole or phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: May be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Butoxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to interact with heme-containing enzymes, potentially inhibiting their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-2-propanol: Lacks the butoxy group but shares similar structural features.

    1-(2,4-Dichlorophenyl)-2-(imidazol-1-yl)ethanol: A shorter chain analog with similar biological activities.

    3-Butoxy-2-(2,4-dichlorophenyl)-1-(triazol-1-yl)-2-propanol: A triazole analog with potentially different biological properties.

Uniqueness

3-Butoxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol is unique due to the presence of the butoxy group, which may influence its solubility, bioavailability, and interaction with biological targets. This structural feature can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

CAS No.

83337-75-1

Molecular Formula

C16H20Cl2N2O2

Molecular Weight

343.2 g/mol

IUPAC Name

1-butoxy-2-(2,4-dichlorophenyl)-3-imidazol-1-ylpropan-2-ol

InChI

InChI=1S/C16H20Cl2N2O2/c1-2-3-8-22-11-16(21,10-20-7-6-19-12-20)14-5-4-13(17)9-15(14)18/h4-7,9,12,21H,2-3,8,10-11H2,1H3

InChI Key

ODYKOLXJOUTZPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

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